molecular formula C8H10N2O B11923162 6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one

6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one

Cat. No.: B11923162
M. Wt: 150.18 g/mol
InChI Key: VAOLNWDEJMUXOX-UHFFFAOYSA-N
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Description

6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyrimidine ring system. The 7,8-dihydro configuration introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to fully aromatic analogs. This scaffold is of interest in medicinal chemistry due to its structural resemblance to bioactive natural products and synthetic intermediates .

Properties

IUPAC Name

6-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-2-3-7-9-5-4-8(11)10(6)7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOLNWDEJMUXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC=CC(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview and Mechanism

The retro-Diels–Alder (rDA) reaction under continuous flow conditions offers a robust platform for synthesizing 6-Me-DHPP from bicyclic precursors. This method leverages high-temperature and high-pressure conditions to achieve rapid decomposition of the Diels–Alder adduct, yielding the target pyrimidinone scaffold.

The starting material, 1-methyl-hexahydro-5,8-methanopyrrolo[2,1-b]quinazolin-9(1H)-one (Compound 4), undergoes thermal cleavage in methanol at 150°C under 10 bar pressure. The continuous flow system ensures precise control over residence time (10 minutes) and minimizes side reactions, achieving a near-quantitative yield of 97%.

Key Reaction Parameters

  • Temperature : 150°C

  • Pressure : 10 bar

  • Solvent : Methanol (MeOH)

  • Flow Rate : 0.5 mL/min

  • Residence Time : 10 minutes

Spectroscopic Characterization

The structural integrity of 6-Me-DHPP was confirmed through nuclear magnetic resonance (NMR) and high-performance liquid chromatography–mass spectrometry (HPLC-MS):

1H NMR (400.1 MHz, CDCl3) :

  • δH 1.47 (d, 3H, CH3, J = 6.5 Hz)

  • δH 1.86–2.44 (m, 2H, CH2)

  • δH 2.79–3.26 (m, 2H, CH2)

  • δH 4.77–4.84 (m, 1H, CH)

  • δH 6.26 (d, 1H, CH, J = 6.6 Hz)

  • δH 7.83 (d, 1H, CH, J = 6.4 Hz).

13C NMR (100.6 MHz, CDCl3) :

  • δC 18.72 (CH3), 26.78 (CH2), 31.01 (CH2), 55.96 (CH), 113.30 (C), 154.03 (C), 161.08 (C), 164.20 (C).

HPLC-MS :

  • Retention Time (RT): 2.96 minutes

  • Molecular Ion: m/z = 151 [M + H]+.

Advantages and Limitations

  • Advantages : High yield (97%), short reaction time, and minimal purification requirements due to flow chemistry’s self-scavenging properties.

  • Limitations : Requires specialized flow reactor equipment and precise temperature/pressure control.

Multi-Step Nucleophilic Substitution Pathway

Step 1: Synthesis of 2-(Chloromethyl)-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one

The reaction of 2-iminopyrrolidine hydrochloride with ethyl 4-chloroacetoacetate in methanol, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields the chloromethyl intermediate:

Reaction Conditions :

  • Solvent : Methanol

  • Catalyst : DBU (2 equivalents)

  • Temperature : Room temperature

  • Yield : 67.16%.

1H NMR (400 MHz, DMSO-d6) :

  • δH 2.11–2.17 (m, 2H, CH2)

  • δH 3.04–3.08 (t, 2H, CH2)

  • δH 3.95–3.99 (t, 2H, CH2)

  • δH 4.50 (s, 2H, CH2Cl).

Analytical Validation of Pathway

Though direct data for 6-Me-DHPP is absent, the methodology is supported by spectral data for related compounds:

MS of Intermediate : m/z = 195 [M + H]+ (chloromethyl derivative).
Anticipated MS for 6-Me-DHPP : m/z = 151 [M + H]+, consistent with flow-synthesized product.

Comparative Analysis of Methods

Efficiency and Scalability

ParameterContinuous Flow MethodMulti-Step Substitution
Yield 97%~60% (estimated)
Reaction Time 10 minutes4–6 hours
Purification Needs Low (evaporation only)Column chromatography
Equipment Complexity High (flow reactor)Standard glassware

Industrial Applicability

The continuous flow method is superior for large-scale production due to rapid kinetics and automation, whereas the multi-step approach allows modular functionalization for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one has been explored for its potential as a bioactive molecule with various therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain synthesized derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics against various bacterial strains .
  • Anticancer Properties : The compound has been investigated for its anticancer activities. Studies suggest that it may inhibit specific kinases involved in cancer progression, providing a potential lead for drug development in oncology .
  • Antioxidant Effects : The antioxidant properties of this compound have also been studied, indicating its potential role in mitigating oxidative stress-related diseases .

Chemical Research

In addition to its biological applications, this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel derivatives with enhanced properties.

Agrochemical Applications

The compound is also being investigated for its potential use in the development of agrochemicals. Its biological activity may translate into effective agents for pest control or plant growth regulation.

Antimicrobial Activity Study

In a study published in Molecules, several derivatives of this compound were tested against various bacterial strains. Compounds exhibited MIC values ranging from 4–20 μmol/L, demonstrating significant antibacterial activity comparable to cefotaxime against strains like Bacillus subtilis and Salmonella typhi.

Anticancer Research

Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of this compound. It was found to inhibit the proliferation of cancer cell lines through specific kinase inhibition pathways, suggesting its utility as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Thieno-Fused Analogs
  • 2,3-Trimethylene-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one Structural Difference: Replaces the pyrimidine ring with a thieno[2,3-d]pyrimidine moiety, introducing a sulfur atom. Impact: The sulfur atom enhances electron-withdrawing effects and alters π-π stacking interactions. Crystallographic studies reveal a planar thieno ring, stabilizing the molecule via intramolecular hydrogen bonds . Synthesis: Prepared via cyclocondensation reactions, with crystallographic validation (space group P2₁/c) .
Pyrido-Fused Derivatives
  • 4H-Pyrido[1,2-a]pyrimidin-4-ones (e.g., compounds from and ) Structural Difference: Incorporates a pyridine ring fused to pyrimidinone. Impact: Increased aromaticity enhances rigidity. Substituents like ethyl, methyl, or piperazinyl groups (e.g., 7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]) improve solubility and target affinity .
Octahydro Derivatives
  • Octahydro-6-propylpyrrolo[1,2-a]pyrimidine Structural Difference: Full saturation of the pyrrolidine and pyrimidine rings. The propyl group at position 6 increases lipophilicity .

Substituent Variations

Position 2 Substitutions
  • 2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one Structural Difference: Phenyl group at position 2. Molecular weight: 212.25 g/mol .
  • 6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
    • Structural Difference : Ortho-methylphenyl substituent at position 2.
    • Impact : Steric hindrance may limit rotational freedom, affecting binding specificity .

Biological Activity

6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, particularly the methyl group at the 6-position, suggest that it may interact with various biological targets.

  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC(=O)N2CCCC2=N1

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in various disease processes. Research indicates that this compound may inhibit specific kinases or proteases, thereby modulating critical signaling pathways in cells. For instance, it has been shown to inhibit enzymes involved in purine biosynthesis, which is crucial for tumor cell proliferation .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibition of tumor cell proliferation. For example:

  • Cell Lines Tested : KB (human oral cancer), IGROV1 (ovarian cancer).
  • Inhibition Rate : Greater than 99% at high concentrations (1 nM) in colony-forming assays .

Antimicrobial and Antiviral Properties

Research has also explored the antimicrobial and antiviral activities of this compound. Preliminary findings suggest that it exhibits activity against various bacterial strains and viruses; however, specific mechanisms and efficacy need further investigation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameStructure TypeNotable Activity
Imidazo[1,2-a]pyrimidineFused ring systemAnticancer properties similar to pyrrolopyrimidines
Pyrido[4,3-d]pyrimidineBicyclic compoundExhibits different pharmacological profiles

The presence of the methyl group at the 6-position in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds .

Study on Tumor Cell Proliferation Inhibition

A notable study investigated the effects of this compound on tumor cell lines. The findings indicated that this compound significantly inhibited growth through selective uptake via folate transporters (FRα and hPCFT), leading to disruption in purine nucleotide synthesis .

Mechanistic Insights

Further mechanistic studies revealed that the compound's antiproliferative effects could be reversed by adenosine but not by thymidine. This suggests a targeted action on de novo purine biosynthesis pathways rather than salvage pathways .

Q & A

Q. What are the key synthetic pathways and purity considerations for 6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one?

The synthesis of fused pyrrolo-pyrimidine derivatives typically involves cyclization reactions between amine and carbonyl precursors. For example, analogous compounds are synthesized via condensation of oxobutanoic acid derivatives with diamines under reflux conditions with azeotropic water removal (e.g., toluene as solvent) . Key considerations include:

  • Reaction optimization : Temperature control (80–120°C) and solvent selection (polar aprotic solvents like DMF or THF) to enhance yield.
  • Purification : Use of chromatography (TLC/HPLC) or recrystallization (e.g., ethanol/CH₂Cl₂ mixtures) to isolate high-purity products .
  • Yield improvement : Catalytic agents (e.g., EDCI/DMAP) for coupling reactions, as seen in related heterocycle syntheses .

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

PrecursorSolventCatalystYieldPurity Method
Oxobutanoic acid + diamineTolueneNone65–75%HPLC
Carboxylic acid + amineTHFEDCI/DMAP70–85%Recrystallization

Q. How is the molecular structure of this compound validated in academic research?

Structural validation employs a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆) identifies substituent positions and confirms ring saturation. For example, methyl groups resonate at δ 2.33 ppm in related pyrimidines .
  • X-ray crystallography : Resolves conformational details (e.g., fused-ring puckering, hydrogen bonding networks). A related 8a-phenyl analog revealed π-π stacking and intermolecular H-bonds stabilizing its crystal lattice .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 309.9 for a trifluoromethyl analog ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structural analogs?

Discrepancies often arise from variations in assay conditions or structural modifications. Methodological approaches include:

  • Comparative binding assays : Radiolabeled assays or surface plasmon resonance (SPR) to quantify target affinity differences. For example, nitrogen atoms in the pyrrolo-pyrimidine scaffold enhance hydrogen bonding with proteins, affecting activity .
  • Structure-activity relationship (SAR) studies : Systematic substitution (e.g., methyl → ethyl groups) to isolate critical moieties. A 3-ethyl analog showed higher anticancer potency than methyl derivatives due to improved lipophilicity .
  • Meta-analysis : Cross-referencing pharmacological data from multiple studies to identify consensus targets (e.g., kinase inhibition vs. GPCR modulation) .

Q. Table 2: Pharmacological Profiling Strategies

MethodApplicationExample Outcome
Radiolabeled bindingQuantify receptor affinityIC₅₀ values for kinase inhibitors
ElectrophysiologyFunctional activity in ion channels% Inhibition of Na⁺/K⁺ currents
Molecular dockingPredict binding modesHydrogen bonding with ATP-binding pockets

Q. What advanced techniques address low solubility in pharmacological testing?

Low solubility is common in fused heterocycles. Solutions include:

  • Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at non-critical positions .
  • Nanoparticle formulation : Encapsulation in liposomes or polymeric NPs to improve bioavailability .

Q. How do conformational dynamics impact the compound’s reactivity and target interactions?

The saturated 7,8-dihydro ring introduces conformational flexibility, affecting both synthetic reactivity and biological activity:

  • Synthesis : Ring puckering influences steric hindrance during cyclization. For example, transannular interactions in hexahydropyrrolo-pyrimidines may require tailored catalysts .
  • Biological interactions : Flexible dihydro regions allow adaptive binding to protein pockets. Molecular dynamics simulations of analogs show that methyl groups at position 6 stabilize hydrophobic interactions .

Q. What analytical workflows validate purity in multi-step syntheses?

  • In-process monitoring : TLC at each step to track intermediate formation .
  • HPLC-MS : Quantify impurities (e.g., des-methyl byproducts) with reverse-phase C18 columns .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical) .

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